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Compound of Interest

Compound Name: N-(4-Fluorobenzoyl)morpholine

Cat. No.: B157784 Get Quote

(4-fluorophenyl)(morpholino)methanone, known by its IUPAC name, is a synthetic organic

compound that stands at the intersection of two critically important moieties in medicinal

chemistry: the morpholine ring and a fluorinated phenyl group. The morpholine heterocycle is

widely recognized as a "privileged structure" due to its frequent appearance in approved drugs,

where it often imparts favorable physicochemical properties such as improved aqueous

solubility, metabolic stability, and a desirable pharmacokinetic profile[1][2]. Concurrently, the

incorporation of fluorine into drug candidates is a cornerstone strategy in modern drug design.

The unique properties of the fluorine atom—its small size, high electronegativity, and ability to

form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability,

binding affinity to target proteins, and membrane permeability[3].

This technical guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals. It provides an in-depth analysis of the compound's chemical

identity, physicochemical properties, a validated synthesis protocol, and detailed analytical

characterization methodologies. Furthermore, it explores the compound's established and

potential applications in drug discovery, grounded in the structure-activity relationships of its

constituent parts.

Chemical Identity and Structural Descriptors
The foundational step in understanding any chemical entity is to establish its precise identity

through standardized nomenclature and structural representations.
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Common Synonym: N-(4-Fluorobenzoyl)morpholine

CAS Number: 1978-65-0

Molecular Formula: C₁₁H₁₂FNO₂

SMILES: C1COCCN1C(=O)C2=CC=C(C=C2)F

InChI Key: NDYMQOUYJJXCKJ-UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of a compound are paramount as they dictate its behavior in

both chemical and biological systems, influencing everything from reaction kinetics to

bioavailability. The properties for (4-fluorophenyl)(morpholino)methanone are summarized

below.

Property Value Source

Molecular Weight 209.22 g/mol PubChem

Appearance Yellow Solid [3]

Melting Point
Data not available in cited

literature

Solubility

Soluble in common organic

solvents like dichloromethane,

ethyl acetate, and DMSO.

Miscible with water.

General chemical principles[4]

LogP (calculated) 1.0 PubChem

Synthesis Methodology: The Schotten-Baumann
Reaction
The most direct and widely employed method for the synthesis of (4-fluorophenyl)

(morpholino)methanone is the Schotten-Baumann reaction, a classic amidation that involves
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the acylation of morpholine with 4-fluorobenzoyl chloride. This method is efficient, high-yielding,

and utilizes readily available starting materials.

Rationale of Experimental Design
The reaction proceeds via nucleophilic acyl substitution. Morpholine, a secondary amine, acts

as the nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The

choice of an acid scavenger, typically a tertiary amine like triethylamine, is critical. It neutralizes

the hydrochloric acid (HCl) byproduct formed during the reaction. Without this base, the HCl

would protonate the morpholine, rendering it non-nucleophilic and halting the reaction.

Anhydrous aprotic solvents like dichloromethane (DCM) are preferred to prevent hydrolysis of

the reactive acyl chloride.

Synthesis Workflow Diagram
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Starting Materials Reaction Conditions

Process

4-Fluorobenzoyl Chloride

Amidation Reaction
(Schotten-Baumann)

 combine in 

Morpholine

 combine in 

Triethylamine (Base) Dichloromethane (Solvent) 0°C to Room Temp

Aqueous Workup
(Wash with HCl, NaHCO₃, Brine)

 quench & extract 

Column Chromatography
(Silica Gel)

 dry & concentrate 

Pure (4-fluorophenyl)(morpholino)methanone
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Spectroscopic Techniques Derived Information

Purified
(4-fluorophenyl)(morpholino)methanone

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(GC-MS or ESI-MS)

FT-IR Spectroscopy

Structural Confirmation
(Proton/Carbon Environment)

Molecular Weight &
Fragmentation Pattern

Functional Group ID
(C=O, C-F, C-N, C-O-C)

Morpholine Moiety 4-Fluorobenzoyl Moiety

(4-fluorophenyl)(morpholino)methanone

Privileged Scaffold Key Pharmacophore Group

Improves Aqueous Solubility Enhances Metabolic Stability Favorable PK/PD Profile

Potential Biological Activity
(Antibacterial, Anticancer, etc.)

Increases Binding Affinity
(H-bond acceptor)

Blocks Metabolic Oxidation
(para-position) Modulates Lipophilicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: A Privileged Scaffold in Modern Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157784#iupac-name-for-n-4-fluorobenzoyl-
morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/236086
https://pubchem.ncbi.nlm.nih.gov/compound/236086
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51457181.htm
https://pdf.benchchem.com/3833/Potential_Biological_Activities_of_3_Fluorophenyl_morpholino_methanone_A_Technical_Guide.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Morpholine
https://www.benchchem.com/product/b157784#iupac-name-for-n-4-fluorobenzoyl-morpholine
https://www.benchchem.com/product/b157784#iupac-name-for-n-4-fluorobenzoyl-morpholine
https://www.benchchem.com/product/b157784#iupac-name-for-n-4-fluorobenzoyl-morpholine
https://www.benchchem.com/product/b157784#iupac-name-for-n-4-fluorobenzoyl-morpholine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

